Piperidine, 1-(cyclopentyldimethoxysilyl)-
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Overview
Description
Piperidine, 1-(cyclopentyldimethoxysilyl)- is an organic compound with the molecular formula C12H25NO2Si. This compound features a piperidine ring substituted with a cyclopentyldimethoxysilyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic organic chemistry, and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(cyclopentyldimethoxysilyl)- typically involves the reaction of piperidine with cyclopentyldimethoxysilane under specific conditions. One common method includes the use of a catalyst such as iron complex to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(cyclopentyldimethoxysilyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidinones, while reduction can produce various substituted piperidines .
Scientific Research Applications
Piperidine, 1-(cyclopentyldimethoxysilyl)- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Piperidine, 1-(cyclopentyldimethoxysilyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but aromatic.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness
Piperidine, 1-(cyclopentyldimethoxysilyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds .
Properties
CAS No. |
179751-89-4 |
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Molecular Formula |
C12H25NO2Si |
Molecular Weight |
243.42 g/mol |
IUPAC Name |
cyclopentyl-dimethoxy-piperidin-1-ylsilane |
InChI |
InChI=1S/C12H25NO2Si/c1-14-16(15-2,12-8-4-5-9-12)13-10-6-3-7-11-13/h12H,3-11H2,1-2H3 |
InChI Key |
UOFOHBDJRUJFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1CCCC1)(N2CCCCC2)OC |
Origin of Product |
United States |
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